2-(3-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone
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Overview
Description
2-(3-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a complex organic compound that belongs to the class of pyridazinones Pyridazinones are known for their diverse biological activities and are often explored for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the 3-fluorobenzyl and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(3-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone
- 2-(3-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone
- 2-(3-bromobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone
Uniqueness
2-(3-fluorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, increase its lipophilicity, and improve its ability to interact with biological targets.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c23-19-11-7-8-17(14-19)16-26-21(27)15-20(25-12-5-2-6-13-25)22(24-26)18-9-3-1-4-10-18/h1,3-4,7-11,14-15H,2,5-6,12-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZGNDLALFKWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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